2,4-Dihydroxybenzaldehyde;methyl 4-phenylbenzoate
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Overview
Description
2,4-Dihydroxybenzaldehyde: and methyl 4-phenylbenzoate are two distinct chemical compounds2,4-Dihydroxybenzaldehyde is a phenolic aldehyde with the formula C₇H₆O₃, known for its role in organic synthesis and as a precursor for various bioactive compounds Methyl 4-phenylbenzoate is an ester derived from benzoic acid, often used in the synthesis of more complex organic molecules.
Preparation Methods
2,4-Dihydroxybenzaldehyde: can be synthesized through several methods, including the reduction of 2,4-dihydroxybenzoic acid or the oxidation of 2,4-dihydroxybenzyl alcohol . Industrial production often involves the use of catalytic hydrogenation or oxidation processes under controlled conditions .
Methyl 4-phenylbenzoate: is typically prepared via esterification of 4-phenylbenzoic acid with methanol in the presence of an acid catalyst. This reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dihydroxybenzoic acid.
Reduction: It can be reduced to 2,4-dihydroxybenzyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Methyl 4-phenylbenzoate: can undergo:
Hydrolysis: It can be hydrolyzed back to 4-phenylbenzoic acid and methanol.
Reduction: It can be reduced to 4-phenylbenzyl alcohol.
Transesterification: It can react with other alcohols to form different esters.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde: has numerous applications in scientific research:
Methyl 4-phenylbenzoate: is used in:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 2,4-Dihydroxybenzaldehyde involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis . It can interact with different molecular targets, including enzymes and receptors, depending on the specific bioactive compound it is converted into .
Methyl 4-phenylbenzoate: acts primarily as a precursor in synthetic pathways, where it undergoes reactions to form more complex molecules. Its mechanism of action is largely dependent on the specific reactions it participates in.
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: can be compared with other hydroxybenzaldehydes, such as:
3,4-Dihydroxybenzaldehyde: Similar in structure but differs in the position of hydroxyl groups, leading to different reactivity and applications.
2,5-Dihydroxybenzaldehyde: Another isomer with distinct chemical properties and uses.
Methyl 4-phenylbenzoate: can be compared with other esters of benzoic acid, such as:
Methyl benzoate: Lacks the phenyl group, resulting in different chemical behavior and applications.
Ethyl 4-phenylbenzoate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and use in synthesis.
These comparisons highlight the unique properties and applications of 2,4-Dihydroxybenzaldehyde and methyl 4-phenylbenzoate in various fields of research and industry.
Properties
IUPAC Name |
2,4-dihydroxybenzaldehyde;methyl 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2.C7H6O3/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11;8-4-5-1-2-6(9)3-7(5)10/h2-10H,1H3;1-4,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDYMKZHOMCTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC(=C(C=C1O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051364-47-6 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, methyl ester, compd. with 2,4-dihydroxybenzaldehyde (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051364-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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